REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[N:9][C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=NN=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:19]1=[CH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1>C1COCC1>[C:13]1([C:10]2[C:26]3[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][C:19]=3[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:8][N:9]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=NC(=NN1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.014 g
|
Type
|
reactant
|
Smiles
|
C/1=C\CCCCCC1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude yellow residue was chromatographed on silica gel using a gradient (0-50%) of EtOAc in hexanes as the eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(C2=C1CCCCCC2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |